(9-cis,13-cis)-Retinoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

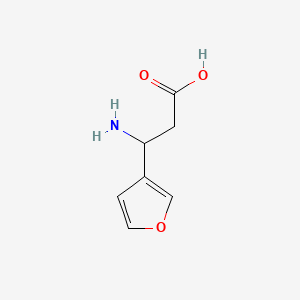

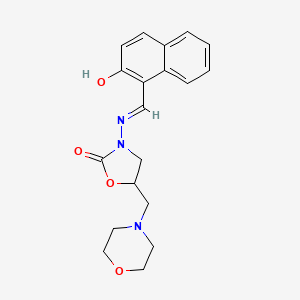

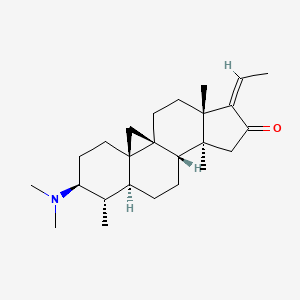

“(9-cis,13-cis)-Retinoic Acid Methyl Ester” is a specific geometric isomer of a carotenoid. Carotenoids are a type of pigment found in many types of fruits and vegetables, and they are known for their health benefits . This particular isomer is part of a group that includes all-trans, 9-cis, 13-cis, and 15-cis .

Synthesis Analysis

The synthesis of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds often involves microorganisms such as yeast and bacteria . These organisms can produce carotenoids like astaxanthin, which can then be transformed into various isomers .Molecular Structure Analysis

The molecular structure of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” involves a specific arrangement of the molecule where two double bonds are in the cis configuration . This configuration can affect the molecule’s stability and its interactions with other molecules .Chemical Reactions Analysis

Carotenoids like “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can undergo various chemical reactions. For example, they can be transformed from one isomer to another through processes like photoisomerization . They can also interact with reactive oxygen species, which can lead to changes in their structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can vary depending on the specific isomer. For example, different isomers can have different stabilities . They can also have different colors, which can make them useful as natural colorants .Scientific Research Applications

Biosynthesis and Cellular Mechanism

9-cis-Retinoic Acid Biosynthesis : Research into the biosynthesis of 9-cis-retinoic acid highlights its production from 9-cis-retinol, involving enzymes like cis-retinol dehydrogenase (cRDH) in hepatic cells. This pathway underlines the biochemical foundation for 9-cis-retinoic acid's cellular activities and its regulatory potential on gene expression through retinoid X receptors (RXRs) (Paik et al., 2000).

Therapeutic Applications and Cellular Actions

Neuroblastoma Treatment : 9-cis retinoic acid has demonstrated superiority over other isomers in modulating differentiation, proliferation, and gene expression in neuroblastoma, suggesting its potential for therapeutic application in cancer treatment (Lovat et al., 2004).

Receptor Activation and Ligand Identification : Studies identify phytanic acid, docosahexaenoic acid, and lithocholic acid as ligands for RXRβ, facilitated by 9-cis-retinoic acid's interaction, illustrating its role in receptor activation and the broader spectrum of retinoid signaling (Radomińska-Pandya & Chen, 2002).

Cellular Metabolism and Actions

Metabolic Pathways and Actions : The metabolism of 13-cis-retinoic acid and its isomerization to more active forms, like 9-cis-retinoic acid, reveals the complexity of retinoid action beyond its gene regulatory capabilities, highlighting its significance in cellular signaling and metabolic regulation (Blaner, 2001).

Novel Syntheses and Chemical Studies

Stereocontrolled Synthesis : The synthesis of (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid demonstrates advances in chemical methodologies to produce retinoid isomers, offering new avenues for research and potential therapeutic applications (Vaz et al., 2016).

Experimental Models and Cancer Therapy

Cancer Therapy Models : 9-cis retinoic acid's efficacy in experimental models of cancer, including its role in cell differentiation, apoptosis, and potential as a chemotherapeutic agent, underscores its significance in oncology and offers insights into its mechanistic actions in disease modulation (Gottardis et al., 2005).

Mechanism of Action

Future Directions

Future research on “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds could focus on further exploring their health benefits and potential applications . For example, they could be studied for their potential use in treating conditions like type II diabetes mellitus . Additionally, research could look into more sustainable and environmentally friendly methods for producing these compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (9-cis,13-cis)-Retinoic Acid Methyl Ester involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "All-trans-Retinal", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether", "Hexane" ], "Reaction": [ "1. Reduction of all-trans-Retinal to all-trans-Retinol using sodium borohydride in methanol.", "2. Esterification of all-trans-Retinol with acetic acid to form all-trans-Retinyl acetate.", "3. Isomerization of all-trans-Retinyl acetate to (9-cis)-Retinyl acetate using sodium hydroxide in methanol.", "4. Acid-catalyzed isomerization of (9-cis)-Retinyl acetate to (9-cis,13-cis)-Retinyl acetate.", "5. Hydrolysis of (9-cis,13-cis)-Retinyl acetate to (9-cis,13-cis)-Retinol using hydrochloric acid.", "6. Esterification of (9-cis,13-cis)-Retinol with methanol to form (9-cis,13-cis)-Retinyl methyl ester.", "7. Isomerization of (9-cis,13-cis)-Retinyl methyl ester to (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium hydroxide in methanol.", "8. Purification of (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium sulfate and solvent extraction with diethyl ether and hexane." ] } | |

CAS RN |

68070-33-7 |

Product Name |

(9-cis,13-cis)-Retinoic Acid Methyl Ester |

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.469 |

IUPAC Name |

methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15- |

InChI Key |

SREQLAJQLXPNMC-PLKOQFSOSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

synonyms |

9,13-Di-cis-retinoic Acid Methyl Ester; Methyl 9,13-Di-cis-retinoate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)